4-Fluorophenol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorophenol-d5 is a deuterated derivative of 4-Fluorophenol, where the hydrogen atoms on the phenyl ring are replaced with deuterium. This compound is often used as an isotopic label in various chemical and biochemical studies. The molecular formula of this compound is C6D5FO, and it has a molecular weight of 117.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluorophenol-d5 can be synthesized through the fluorination of phenol-d5. The process involves dissolving phenol-d5 in a suitable solvent, followed by the addition of an oxidizing agent such as hydrogen peroxide or benzoyl peroxide, and a fluorinating agent like hydrogen fluoride gas or boron trifluoride. The reaction is typically carried out at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenol-d5 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to hydroquinone or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone and other reduced forms.
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
4-Fluorophenol-d5 has a wide range of applications in scientific research:
Chemistry: Used as an isotopic label in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways of phenolic compounds in biological systems.
Medicine: Utilized in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.
Industry: Applied in the synthesis of specialty chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of 4-Fluorophenol-d5 involves its interaction with various molecular targets and pathways. For instance, in enzymatic reactions, the deuterium atoms can influence the reaction kinetics and provide insights into the reaction mechanism. The compound can undergo defluorination by enzymes such as cytochrome P450, leading to the formation of hydroquinone and other metabolites .
Comparison with Similar Compounds
4-Fluorophenol-d5 can be compared with other fluorinated phenols and deuterated compounds:
4-Fluorophenol: The non-deuterated version, which has similar chemical properties but lacks the isotopic labeling benefits.
2-Fluorophenol: A positional isomer with the fluorine atom at the ortho position, leading to different reactivity and applications.
3-Fluorophenol: Another positional isomer with the fluorine atom at the meta position, also exhibiting distinct chemical behavior.
4-Chlorophenol: A halogenated phenol with chlorine instead of fluorine, used in different industrial applications .
This compound is unique due to its isotopic labeling, which makes it particularly valuable in research applications where tracing and studying reaction mechanisms are crucial.
Properties
CAS No. |
1219804-93-9 |
---|---|
Molecular Formula |
C6H5FO |
Molecular Weight |
117.134 |
IUPAC Name |
1,2,4,5-tetradeuterio-3-deuteriooxy-6-fluorobenzene |
InChI |
InChI=1S/C6H5FO/c7-5-1-3-6(8)4-2-5/h1-4,8H/i1D,2D,3D,4D/hD |
InChI Key |
RHMPLDJJXGPMEX-HXRFYODMSA-N |
SMILES |
C1=CC(=CC=C1O)F |
Synonyms |
4-Hydroxyphenyl Fluoride-d5; NSC 10295-d5; p-Fluorophenol-d5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.